SulfoCy7Carboxylicacids(methyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SulfoCy7Carboxylicacids(methyl) is a water-soluble, unactivated near-infrared (NIR) dye with high hydrophilicity, aqueous solubility, improved quantum yield in the NIR range, and a very high molar extinction coefficient . This compound is primarily used as a fluorescent marker in the NIR range for various research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
SulfoCy7Carboxylicacids(methyl) can be synthesized through several methods, including the oxidation of substituted alkylbenzenes with potassium permanganate (KMnO₄), the oxidation of primary alcohols or aldehydes, and the hydrolysis of nitriles . Another method involves the carboxylation of Grignard reagents by reacting them with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give a carboxylic acid .
Industrial Production Methods
Industrial production of SulfoCy7Carboxylicacids(methyl) typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
SulfoCy7Carboxylicacids(methyl) undergoes various chemical reactions, including:
Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids using oxidizing agents like KMnO₄.
Reduction: Reduction of carboxylic acids to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: KMnO₄, Dess-Martin periodinane, alkaline KMnO₄.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Esters, amides, acid chlorides, and anhydrides.
Scientific Research Applications
SulfoCy7Carboxylicacids(methyl) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in NIR spectroscopy and imaging.
Biology: Employed in cellular and molecular imaging to track biological processes and interactions.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring due to its high sensitivity and specificity in the NIR range.
Mechanism of Action
The mechanism of action of SulfoCy7Carboxylicacids(methyl) involves its ability to absorb and emit light in the NIR range. This property is due to its unique molecular structure, which allows it to interact with specific molecular targets and pathways. The compound’s high molar extinction coefficient and quantum yield enhance its effectiveness as a fluorescent marker .
Comparison with Similar Compounds
SulfoCy7Carboxylicacids(methyl) can be compared with other similar compounds, such as:
Cy5Carboxylicacids: Another NIR dye with similar applications but different spectral properties.
Cy3Carboxylicacids: A dye with lower wavelength absorption and emission compared to SulfoCy7Carboxylicacids(methyl).
IRDye800CW: A commercially available NIR dye with comparable properties but different chemical structure.
SulfoCy7Carboxylicacids(methyl) stands out due to its improved quantum yield, high molar extinction coefficient, and excellent aqueous solubility, making it a preferred choice for various research applications .
Biological Activity
SulfoCy7Carboxylic acids (methyl) are a subset of sulfo-Cyanine dyes, specifically designed for biological applications due to their unique properties. This article explores the biological activity of these compounds, focusing on their applications in imaging, bioconjugation, and their potential therapeutic roles.
Overview of SulfoCy7Carboxylic Acids
Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye known for its high water solubility and photostability. The carboxylic acid derivative, particularly the methyl variant, enhances its utility as a fluorescent marker without the need for further conjugation to other molecules. This compound is characterized by:
- Chemical Formula : C37H43N2NaO8S2
- Molecular Weight : 730.47 g/mol
- Purity : ≥95% (HPLC)
- Solubility : Good in water, DMF, and DMSO; low in non-polar solvents
- Excitation/Emission Maxima : 750 nm / 773 nm
1. In Vivo Imaging
SulfoCy7Carboxylic acids are primarily utilized in in vivo imaging due to their NIR fluorescence properties. This allows for deep tissue penetration with minimal background interference. Studies indicate that these dyes can be effectively used in various imaging modalities, including:
- Fluorescence Microscopy : High-resolution imaging of biological specimens.
- Flow Cytometry : Precise analysis and sorting of cells based on fluorescence signals.
- Animal Models : Used extensively in preclinical studies to monitor disease progression and treatment efficacy.
2. Bioconjugation
The carboxylic acid group allows for straightforward conjugation with biomolecules such as proteins and antibodies. This property is crucial for developing targeted therapies and diagnostics. For instance, one study demonstrated the conjugation of SulfoCy7 to hepsin-targeting compounds, which exhibited significant binding affinity and selective uptake in cancerous cells:
Compound | Target | IC50 (nM) |
---|---|---|
Compound 30 | PSMA | 28 |
Compound 30 | Hepsin | 2800 |
This dual-targeting approach enhances the specificity of imaging agents in cancer diagnostics.
3. Therapeutic Potential
Emerging research suggests that SulfoCy7 derivatives may also possess therapeutic properties beyond their imaging capabilities. For example, compounds linked with anticancer agents have shown promising results in inhibiting tumor growth in vitro and in vivo:
- A study involving a dual-targeted compound linked with SulfoCy7 showed enhanced retention in tumors expressing both PSMA and hepsin compared to those expressing only PSMA . This indicates a potential for developing more effective cancer treatments utilizing these dyes as delivery vehicles.
Case Study 1: Imaging Efficacy
In a comparative study involving various fluorescent dyes, SulfoCy7 demonstrated superior imaging capabilities due to its high quantum yield and stability under physiological conditions. Mice injected with SulfoCy7-labeled biomolecules exhibited clear fluorescence signals detectable up to several hours post-injection, allowing researchers to track drug distribution effectively .
Case Study 2: Targeted Therapy Development
A recent investigation into the synthesis of hepsin inhibitors linked with SulfoCy7 revealed that these compounds not only inhibited target activity but also provided real-time imaging capabilities during therapeutic assessments. The ability to visualize drug action at the cellular level represents a significant advancement in cancer therapy .
Properties
Molecular Formula |
C34H40N2O8S2 |
---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44) |
InChI Key |
BUJQQICVGXKLAD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.